molecular formula C17H21N3O2 B497191 N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 942877-03-4

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497191
CAS No.: 942877-03-4
M. Wt: 299.37g/mol
InChI Key: AOGYFYAEYIWXOU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Acylation: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and an appropriate catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the acylated pyrazole with 4-acetylphenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the trimethyl groups on the pyrazole ring.

    N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Has fewer methyl groups on the pyrazole ring.

    N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide: Contains an additional carbon in the alkyl chain.

Uniqueness

The presence of the 3,4,5-trimethyl substitution on the pyrazole ring in N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide may confer unique steric and electronic properties, potentially enhancing its reactivity or specificity in certain applications compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGYFYAEYIWXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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